molecular formula C13H15NO3 B14582498 Benzamide, N,N-bis(2-oxopropyl)- CAS No. 61636-38-2

Benzamide, N,N-bis(2-oxopropyl)-

Katalognummer: B14582498
CAS-Nummer: 61636-38-2
Molekulargewicht: 233.26 g/mol
InChI-Schlüssel: LJQSPEKJECVPNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, N,N-bis(2-oxopropyl)- is a chemical compound with a complex molecular structure It is known for its unique properties and has been the subject of various scientific studies

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N-bis(2-oxopropyl)- typically involves a series of chemical reactions. One common method includes the reaction of benzamide with 2-oxopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the process and ensure high yield .

Industrial Production Methods

In an industrial setting, the production of Benzamide, N,N-bis(2-oxopropyl)- involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The process is carefully monitored to maintain the desired reaction conditions and to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, N,N-bis(2-oxopropyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Benzamide, N,N-bis(2-oxopropyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzamide, N,N-bis(2-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Benzamide, N,N-bis(2-oxopropyl)- include:

Uniqueness

Benzamide, N,N-bis(2-oxopropyl)- is unique due to its specific molecular structure and the presence of two 2-oxopropyl groups. This gives it distinct chemical properties and reactivity compared to other similar compounds .

Eigenschaften

CAS-Nummer

61636-38-2

Molekularformel

C13H15NO3

Molekulargewicht

233.26 g/mol

IUPAC-Name

N,N-bis(2-oxopropyl)benzamide

InChI

InChI=1S/C13H15NO3/c1-10(15)8-14(9-11(2)16)13(17)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3

InChI-Schlüssel

LJQSPEKJECVPNN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CN(CC(=O)C)C(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.